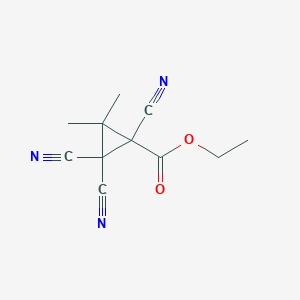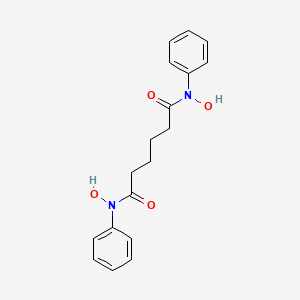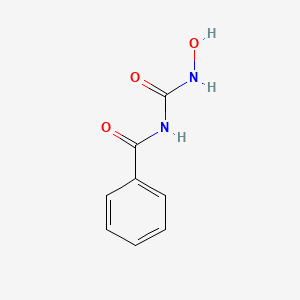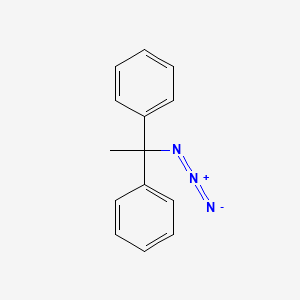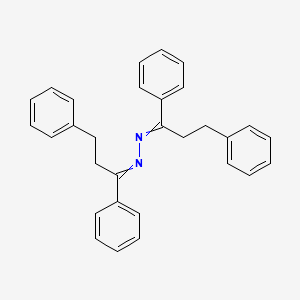
2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis could begin with a naphthalene derivative.
Functional Group Introduction: Introduction of methoxy groups via methylation reactions.
Benzylation: The benzyl group can be introduced through Friedel-Crafts alkylation.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactions: The compound’s reactivity would be influenced by the electronic effects of the benzyl and methoxy groups.
類似化合物との比較
Similar Compounds
- 2-Benzyl-6,7-dimethoxy-1-tetralone
- 2-Benzyl-6,7-dimethoxy-3,4-dihydro-1-naphthol
特性
CAS番号 |
25298-25-3 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-benzyl-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C19H20O3/c1-21-17-11-14-8-9-15(10-13-6-4-3-5-7-13)19(20)16(14)12-18(17)22-2/h3-7,11-12,15H,8-10H2,1-2H3 |
InChIキー |
CACUBDARPKPKRN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCC(C2=O)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




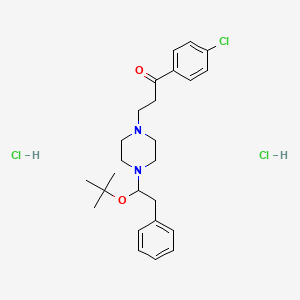

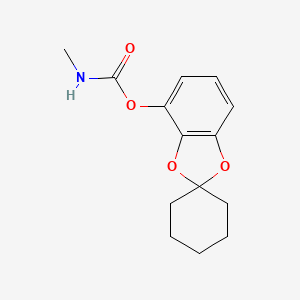
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)



